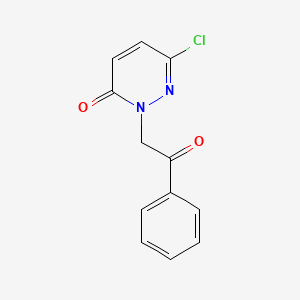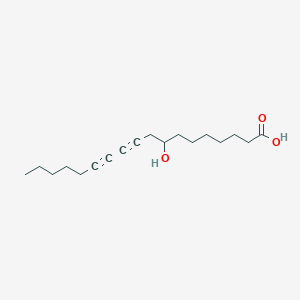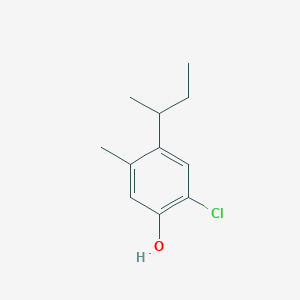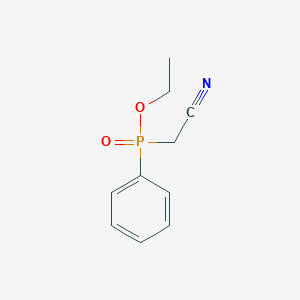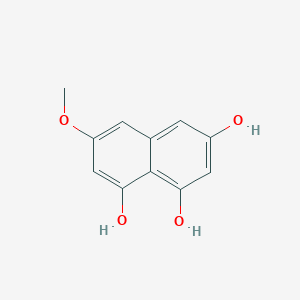![molecular formula C6H10NO4P B14506087 [(Furan-2-yl)(methylamino)methyl]phosphonic acid CAS No. 64661-95-6](/img/structure/B14506087.png)
[(Furan-2-yl)(methylamino)methyl]phosphonic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[(Furan-2-yl)(methylamino)methyl]phosphonic acid is an organic compound with the molecular formula C6H10NO4P. It contains a furan ring, a methylamino group, and a phosphonic acid group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of solvents such as ethanol and catalysts to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions
[(Furan-2-yl)(methylamino)methyl]phosphonic acid can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan derivatives.
Reduction: The compound can be reduced to form different amine derivatives.
Substitution: The methylamino group can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can lead to the formation of furan-2-carboxylic acid derivatives .
Aplicaciones Científicas De Investigación
[(Furan-2-yl)(methylamino)methyl]phosphonic acid has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes
Mecanismo De Acción
The mechanism of action of [(Furan-2-yl)(methylamino)methyl]phosphonic acid involves its interaction with specific molecular targets and pathways. The phosphonic acid group can act as a ligand, binding to metal ions and enzymes, thereby influencing biochemical processes. The furan ring and methylamino group contribute to the compound’s overall reactivity and biological activity .
Comparación Con Compuestos Similares
Similar Compounds
Furan-2-carboxylic acid: Contains a furan ring with a carboxylic acid group.
Methylaminomethylphosphonic acid: Contains a methylamino group and a phosphonic acid group but lacks the furan ring.
Furan-2-ylmethanethiol: Contains a furan ring with a thiol group.
Uniqueness
[(Furan-2-yl)(methylamino)methyl]phosphonic acid is unique due to the combination of its furan ring, methylamino group, and phosphonic acid group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .
Propiedades
Número CAS |
64661-95-6 |
|---|---|
Fórmula molecular |
C6H10NO4P |
Peso molecular |
191.12 g/mol |
Nombre IUPAC |
[furan-2-yl(methylamino)methyl]phosphonic acid |
InChI |
InChI=1S/C6H10NO4P/c1-7-6(12(8,9)10)5-3-2-4-11-5/h2-4,6-7H,1H3,(H2,8,9,10) |
Clave InChI |
ASCIZQHSOZWLLM-UHFFFAOYSA-N |
SMILES canónico |
CNC(C1=CC=CO1)P(=O)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


phosphanium iodide](/img/structure/B14506012.png)
![N-[(2-Chloro-2-methylpropyl)sulfanyl]-N,4-dimethylbenzene-1-sulfonamide](/img/structure/B14506017.png)
![(3aR,6aR)-5,6-Dimethyl-1,3,3a,6a-tetrahydro-4H-cyclopenta[c]furan-4-one](/img/structure/B14506018.png)
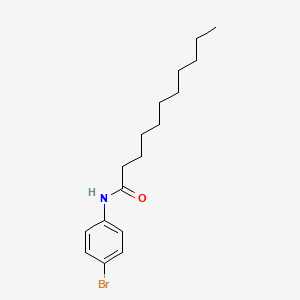
![(6aR,10aR)-1-Hydroxy-6,6,9-trimethyl-3-propyl-6a,7,10,10a-tetrahydro-6H-dibenzo[b,d]pyran-4-carboxylic acid](/img/structure/B14506026.png)
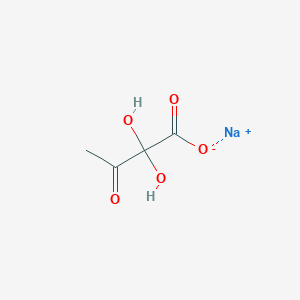
![Acetic acid;2,3,4,6,7,8-hexahydropyrrolo[1,2-a]pyrimidine](/img/structure/B14506033.png)

